molecular formula C16H15F3N2O2S B3004320 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866143-20-6

3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B3004320
CAS No.: 866143-20-6
M. Wt: 356.36
InChI Key: PSTAAUPTIDROTQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₁₇F₃N₂O₂S
Molecular Weight: 358.38 g/mol
Purity: >90% (as reported in )
Key Structural Features:

  • Trifluoromethyl group at position 6: Increases lipophilicity and metabolic stability, common in bioactive molecules for enhanced membrane permeability.

This pyrimidinone derivative is part of a broader class of sulfur-containing heterocycles, often investigated for their biological activity, including kinase inhibition (e.g., CDK2 inhibitors, as noted in ).

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c1-3-7-21-14(22)9-13(16(17,18)19)20-15(21)24-10-11-5-4-6-12(8-11)23-2/h3-6,8-9H,1,7,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTAAUPTIDROTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2CC=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the cyclization of appropriate precursors, such as urea derivatives and β-diketones, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.

    Attachment of the Allyl Group: The allyl group can be introduced through allylation reactions, typically using allyl halides in the presence of a base.

    Addition of the Methoxybenzyl Sulfanyl Moiety: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol derivative, followed by coupling with the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to dihydropyrimidinone derivatives.

    Substitution: The allyl and methoxybenzyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Allyl halides, benzyl halides, and thiol derivatives in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its unique structural features that allow for various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. For instance, research published in the Journal of Organic Chemistry indicated that derivatives of pyrimidinone compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone could be a valuable lead compound for anticancer drug development .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. A study demonstrated that similar pyrimidinone derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Agrochemical Applications

In addition to medicinal uses, this compound's structural characteristics make it suitable for agrochemical applications.

Herbicidal Activity

Research indicates that trifluoromethyl-containing compounds can act as herbicides. The presence of the trifluoromethyl group enhances the herbicidal activity of pyrimidinones, making them effective against a range of weed species .

Synthesis and Material Science

The synthesis of 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone serves as a building block for more complex chemical structures.

Building Block for Complex Molecules

This compound can be utilized as a precursor in the synthesis of more complex molecules, particularly those containing sulfur and trifluoromethyl groups, which are valuable in both pharmaceuticals and materials science .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer activity ,
Antimicrobial properties
AgrochemicalsHerbicidal activity ,
Material ScienceSynthesis of complex molecules

Case Studies

Case Study 1: Anticancer Research
A study conducted on the derivatives of pyrimidinones demonstrated that compounds similar to 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong potential for further development into therapeutic agents .

Case Study 2: Agrochemical Efficacy
Field trials assessing the herbicidal efficacy of trifluoromethyl-containing pyrimidinones showed a significant reduction in weed biomass compared to control treatments, highlighting their potential utility in agricultural settings .

Mechanism of Action

The mechanism of action of 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the methoxybenzyl sulfanyl moiety may facilitate interactions with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylsulfanyl Group

2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone ()
  • Molecular Formula : C₁₆H₁₇F₃N₂OS
  • Propyl group at position 3: Less reactive than the allyl group, which may affect metabolic stability or synthetic derivatization.
  • Implications : The absence of a methoxy group could reduce hydrogen-bonding capacity, impacting target binding in biological systems.
2-[(2-Fluorobenzyl)sulfanyl]-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone ()
  • Key Differences :
    • 2-Fluorobenzylsulfanyl group : Fluorine’s electronegativity may enhance binding affinity to electron-rich targets (e.g., enzymes with polar active sites).
    • Methyl group at position 3: Smaller than allyl, reducing steric hindrance but limiting reactivity.
  • Implications : Fluorine’s presence could improve pharmacokinetic properties, such as half-life, compared to methoxy-substituted analogs.

Variations in the Position 3 Substituent

3-Phenyl-2-(isopropylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone ()
  • Implications : The phenyl group may enhance binding to hydrophobic pockets in proteins but could compromise solubility.
6-(tert-Butyl)-2-([3-(trifluoromethyl)benzyl]sulfanyl)-4(3H)-pyrimidinone ()
  • Molecular Formula : C₁₆H₁₇F₃N₂OS
  • 3-(Trifluoromethyl)benzylsulfanyl group: Adds another trifluoromethyl group, amplifying lipophilicity.
  • Implications : The tert-butyl group may hinder enzymatic degradation, making this analog more persistent in biological systems.

Core Scaffold Modifications

6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one ()
  • Key Differences: Amino group at position 6: Replaces trifluoromethyl, introducing a polar moiety that could alter solubility and target selectivity.
  • Implications: The amino group may enable hydrogen bonding but reduce membrane permeability compared to trifluoromethyl-substituted analogs.

Key Research Findings and Structure-Activity Relationships (SAR)

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound () 3.2 ~0.5 358.38
4-Methylbenzyl Analog () 3.5 ~0.3 342.38
2-Fluorobenzyl Analog () 3.0 ~0.4 326.29
tert-Butyl Analog () 3.8 ~0.2 342.38

Notes:

  • The 3-methoxy group in the target compound reduces logP compared to methyl or tert-butyl analogs, improving aqueous solubility .
  • Fluorine substitution () balances lipophilicity and polarity, enhancing bioavailability.

Biological Activity

3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, antitumor, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is C15H14F3N2OSC_{15}H_{14}F_3N_2OS. The compound features a pyrimidinone core with various substituents that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with a similar structure exhibit significant antimicrobial properties. For example, derivatives of pyrimidinones have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Data:

CompoundTarget OrganismMIC (µg/mL)
3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinoneS. aureus ATCC 25923TBD
Similar Pyrimidinone DerivativeS. aureus ATCC 43300 (MRSA)1

The aforementioned derivative exhibited an MIC of 1 µg/mL against MRSA, indicating potent antibacterial activity.

Antitumor Activity

In vitro studies have demonstrated that pyrimidinone derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone have shown significant antiproliferative effects against human cancer cell lines.

Cytotoxicity Data:

CompoundCell LineIC50 (µM)
3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinoneHeLa (cervical adenocarcinoma)TBD
Similar CompoundA549 (lung carcinoma)<10

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potential for further development in cancer therapeutics.

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes relevant to various biochemical pathways. Preliminary studies suggest that it could act as an inhibitor for certain kinases or proteases involved in tumor progression and microbial resistance.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of several pyrimidinone derivatives against MRSA. The results indicated that modifications to the sulfanyl group significantly enhanced activity against resistant strains.
  • Anticancer Potential : Another investigation focused on the cytotoxic effects of pyrimidinone derivatives on multiple cancer cell lines, revealing that structural variations could lead to improved selectivity and potency against malignant cells while minimizing toxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone, and how is structural confirmation achieved?

  • Synthesis : Key methods include nucleophilic substitution at the pyrimidinone sulfur atom and allylation reactions. For example, iodocyclization of allyl-sulfanyl pyrimidinones under mild conditions (e.g., iodine in dichloromethane at 0–25°C) can yield fused bicyclic derivatives . The allyl group is introduced via alkylation of the pyrimidinone scaffold using allyl bromide in the presence of a base like potassium carbonate .
  • Structural Confirmation : X-ray crystallography (e.g., CCDC deposition codes for bond lengths/angles) and NMR spectroscopy are critical. 1H^{1}\text{H} and 13C^{13}\text{C} NMR data resolve the allyl and 3-methoxybenzyl substituents, while IR confirms thiocarbonyl (C=S) and carbonyl (C=O) groups .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

  • The CF3_3 group enhances electron-withdrawing effects, stabilizing the pyrimidinone ring and increasing resistance to metabolic degradation. This group also modulates lipophilicity (logP), improving membrane permeability. Spectroscopic shifts in 19F^{19}\text{F} NMR (~-60 to -65 ppm for CF3_3) provide a diagnostic tool for purity assessment .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodocyclization in allyl-sulfanyl pyrimidinone derivatives?

  • Iodocyclization proceeds via electrophilic attack on the allyl double bond, forming a cyclic iodonium intermediate. The 3-methoxybenzyl group’s steric and electronic effects direct cyclization to favor 6-membered over 5-membered rings. DFT studies suggest transition-state stabilization through hyperconjugation between the sulfur lone pair and the developing iodonium center . Varying solvents (polar vs. nonpolar) and iodine stoichiometry can shift product distribution between exo and endo isomers .

Q. How can computational methods resolve contradictions in reported biological activity data for this compound?

  • Discrepancies in antifungal or enzyme inhibition assays may arise from conformational flexibility of the allyl group. Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (AMBER/CHARMM force fields) can model binding modes to targets like CYP51 or fungal lanosterol demethylase. For example, the trifluoromethyl group’s orientation in the active site correlates with potency differences observed in Candida spp. vs. Aspergillus spp. assays .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • pH-Dependent Degradation : The pyrimidinone ring is susceptible to hydrolysis at extremes of pH. Buffered solutions (pH 6.8–7.4) and lyophilization improve stability.
  • Metabolic Shielding : Introducing electron-donating groups (e.g., methoxy) on the benzyl moiety reduces oxidative metabolism by cytochrome P450 enzymes. Radiolabeling (e.g., 14C^{14}\text{C} at the CF3_3 group) tracks degradation pathways in hepatocyte models .

Methodological Guidelines

  • Handling Data Contradictions : Use heteronuclear 2D NMR (HSQC, HMBC) to distinguish isomeric byproducts in synthetic batches. Cross-validate biological activity with orthogonal assays (e.g., microbroth dilution vs. agar diffusion for antifungal testing) .
  • Synthetic Optimization : Employ Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst). For example, a Plackett-Burman design identified iodine concentration as the critical factor in iodocyclization yield (>85% purity via HPLC) .

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